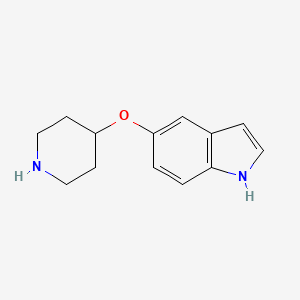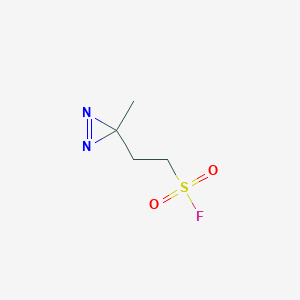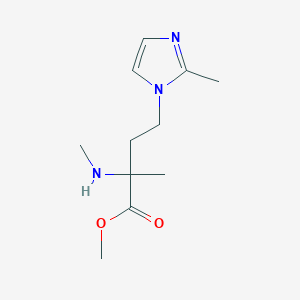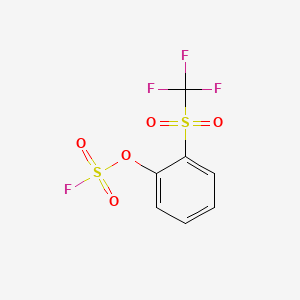
2-Trifluoromethanesulfonylphenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trifluoromethanesulfonylphenylfluoranesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl and phenylfluoranesulfonate groups, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethanesulfonylphenylfluoranesulfonate typically involves the reaction of trifluoromethanesulfonic acid with phenylfluoranesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually cooled to low temperatures to ensure the stability of the intermediate compounds and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Trifluoromethanesulfonylphenylfluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Trifluoromethanesulfonylphenylfluoranesulfonate has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Trifluoromethanesulfonylphenylfluoranesulfonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. The phenylfluoranesulfonate group can participate in various chemical interactions, contributing to the overall activity of the compound. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Trifluoromethanesulfonic acid: Widely used as a strong acid catalyst in organic reactions.
Phenylsulfonyl fluoride: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Trifluoromethanesulfonylphenylfluoranesulfonate is unique due to the combination of trifluoromethanesulfonyl and phenylfluoranesulfonate groups, which provide distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C7H4F4O5S2 |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
1-fluorosulfonyloxy-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4F4O5S2/c8-7(9,10)17(12,13)6-4-2-1-3-5(6)16-18(11,14)15/h1-4H |
Clé InChI |
OPHQMXAOVPOSKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OS(=O)(=O)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
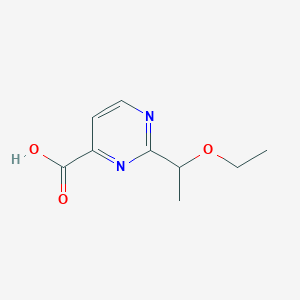
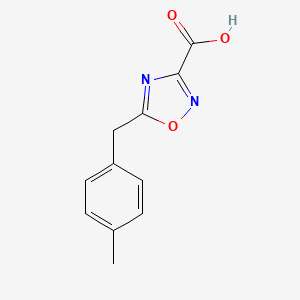
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
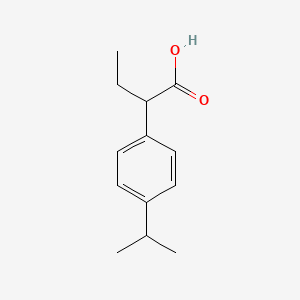

![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride](/img/structure/B13535994.png)
![Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate](/img/structure/B13535995.png)
